3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride
Description
Molecular Features and Bioisosteric Relationships
Comparative analysis with analogous structures reveals key advantages:
The 4-fluorophenyl group induces para-directed electronic effects that stabilize transition states in enzyme-inhibitor complexes, as demonstrated in kinase inhibition studies. X-ray crystallographic data from related compounds show the sulfonyl oxygen atoms form critical hydrogen bonds with active site residues (e.g., backbone NH groups in ATP-binding pockets).
Synthetic accessibility further enhances this compound’s utility. The production pathway typically involves:
- Piperidine ring formation via cyclocondensation of appropriate diamines
- Sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions
- Salt formation through HCl treatment in polar aprotic solvents
Recent advances in flow chemistry have improved the yield of Step 2 to >85% while reducing reaction times from 48h to <6h.
Historical Evolution of Sulfonylpiperidine Derivatives in Pharmacological Development
The therapeutic exploration of sulfonylpiperidines originated in late 20th-century antidepressant research, with paroxetine hydrochloride serving as a prototypical SSRI containing a piperidine sulfonate core. Key developmental milestones include:
First-Generation Derivatives (1980–2000)
- 1987 : Patent filings for fluorinated piperidine sulfonates as serotonin reuptake inhibitors
- 1992 : Discovery of enhanced blood-brain barrier penetration in fluorinated vs. non-fluorinated analogues
- 1999 : Structural optimization leading to 3-substituted piperidines with improved metabolic stability
Modern Applications (2010–Present)
- 2017 : Utilization in kinase inhibitor development (e.g., KIT/PDGFRA targeting)
- 2021 : Adoption as building blocks in PROTAC (proteolysis-targeting chimera) design
- 2023 : Computational studies demonstrating allosteric modulation potential in GPCRs
A comparative timeline of structural innovations reveals progressive complexity:
| Era | Representative Modification | Therapeutic Impact |
|---|---|---|
| 1990s | Simple N-alkylation | Improved oral bioavailability |
| 2000s | Ortho-fluorine substitution | Enhanced target selectivity |
| 2010s | Spirocyclic piperidine-sulfonates | Reduced off-target effects |
| 2020s | Chiral sulfonate-piperidine hybrids | Enantioselective receptor binding |
The compound’s evolution reflects three paradigm shifts in medicinal chemistry:
- Fluorine positioning : Meta/para fluorination strategies optimizing steric and electronic profiles
- Salt selection : Transition from hydrobromide to hydrochloride salts for improved crystallinity
- Stereochemical control : Development of asymmetric synthesis routes to access (3S,4R) configurations
Ongoing research continues to expand its applications, with recent studies investigating its role as:
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-9-3-5-10(6-4-9)16(14,15)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJIVFIWVUEFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride as a lead compound
3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride can serve as a lead compound for designing new drugs. It has potential applications in treating disorders related to appetite and sleep-wake cycles, such as obesity and insomnia, due to its interaction with orexin type 2 receptors, which regulate various physiological processes.
Interaction with Orexin Type 2 Receptors
Interaction studies have demonstrated the effectiveness of 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride in binding to orexin type 2 receptors, influencing downstream signaling pathways involved in appetite regulation and energy homeostasis. These studies often utilize cell lines expressing the target receptor to assess binding affinity and functional activity through various assays.
Potential Therapeutic Applications
The compound's interaction with orexin type 2 receptors suggests potential applications in treating disorders related to appetite and sleep-wake cycles.
Structural Similarity and Uniqueness
Several compounds share structural similarities with 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride. The table below lists some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-Fluorophenyl)piperidine | Piperidine ring with para-fluorophenyl substitution | Lacks sulfonyl group; primarily studied for analgesic effects. |
| 3-(4-Fluorobenzenesulfonyl)piperidine | Similar sulfonamide structure | Different substitution on the piperidine ring. |
| N-(4-Fluorophenyl)acetamide | Acetamide instead of sulfonamide | Different functional group leading to varied activity profiles. |
| 4-(3-fluorophenyl)-piperidine | Fluorine substitution at meta position | Potentially different pharmacological effects due to position. |
Mechanism of Action
The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride and its analogs:
*Calculated based on analogous structures.
Key Structural and Functional Differences
Sulfonyl vs. Sulfanyl Groups
- Sulfanyl (-S-) : Found in 3-(4-Fluoro-phenylsulfanylMethyl)-piperidine HCl and 3-(4-Chlorophenyl)sulfanylpiperidine HCl , this group is less polar, favoring membrane permeability but reducing target affinity in polar environments.
Halogen Substituents
- Fluorine : Common in the target compound and analogs (e.g., ), fluorine enhances metabolic stability and bioavailability via C-F bond strength and electronegativity.
- Chlorine : In 3-(4-Chlorophenyl)sulfanylpiperidine HCl , chlorine’s larger atomic size and stronger electron-withdrawing effects may alter binding kinetics compared to fluorine.
Positional Isomerism
- Piperidine-3 vs. Piperidine-4 Substitution : The target compound’s sulfonyl group at the 3-position (vs. 4-position in ) may lead to conformational differences, affecting interactions with chiral binding sites in biological targets.
Carbonyl vs. Sulfonyl Groups
Implications for Drug Development
- Solubility : Sulfonyl-containing compounds (e.g., target, ) may exhibit higher aqueous solubility, favoring oral bioavailability.
- Target Selectivity : Positional isomerism (3- vs. 4-substitution) could lead to divergent pharmacological profiles, as seen in paroxetine derivatives .
- Metabolic Stability : Fluorine substituents (e.g., ) improve resistance to oxidative metabolism, extending half-life.
Biological Activity
3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structural activity relationships (SAR) that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a fluorinated phenyl moiety. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds by altering their electronic properties and lipophilicity.
Biological Activity
The biological activities of 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride have been investigated across various studies, focusing on its interactions with different biological targets.
1. Receptor Interaction Studies
Research has shown that this compound exhibits affinity for several receptors, including serotonin receptors (5-HT receptors). A study reported that derivatives of arylsulfone compounds, including those similar to 3-((4-Fluorophenyl)sulfonyl)piperidine, demonstrated significant antagonist effects on the 5-HT2A receptor with high binding affinity (pKi values ranging from 7.89 to 9.19) . These findings suggest potential applications in treating psychiatric disorders.
3. Anti-inflammatory Effects
Compounds derived from piperidine frameworks have been noted for their anti-inflammatory properties. A recent study highlighted that certain piperidine derivatives could reduce inflammation markers in vitro, suggesting a therapeutic role in inflammatory diseases . The sulfonamide functionality may enhance this activity through specific interactions with inflammatory mediators.
Case Study 1: Antagonistic Activity on 5-HT Receptors
In a study evaluating various arylsulfone derivatives, 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride was tested for its antagonistic effects on the 5-HT2A receptor. The compound exhibited potent antagonist activity with a pKi value exceeding 8.0, indicating strong binding affinity .
Case Study 2: In Vitro Antitumor Screening
A series of piperidine derivatives were screened for cytotoxicity against various cancer cell lines. Compounds structurally related to 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride showed IC50 values in the low micromolar range, suggesting promising antitumor potential .
Structure-Activity Relationship (SAR)
The SAR studies of arylsulfone compounds have revealed critical insights into how modifications affect biological activity. Key findings include:
- Fluorination : The presence of fluorine at the para position significantly enhances receptor binding and biological potency.
- Sulfonamide Group : The sulfonamide moiety is crucial for maintaining high affinity towards target receptors and enhancing solubility.
| Compound | Structure | pKi Value | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 8.10 | 5-HT2A Antagonist |
| Compound B | Structure B | 7.95 | Antitumor Activity |
| Compound C | Structure C | 8.30 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via sulfonation of piperidine derivatives. A common approach involves reacting piperidine with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or THF. The reaction is stirred at 0–25°C for 12–24 hours. Post-synthesis, purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted reagents and byproducts. Industrial-scale synthesis employs continuous flow reactors for higher yield and consistency .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C11H15ClFNO2S | |
| Molecular Weight | 296.21 g/mol |
Q. What analytical techniques are critical for characterizing 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride?
- Methodology :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the piperidine ring conformation, sulfonyl group (δ ~3.5–4.0 ppm for CH2-SO2), and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm). <sup>19</sup>F NMR detects the fluorine environment (δ ~-110 ppm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, related piperidine derivatives show chair conformations with axial sulfonyl groups, validated by C–S bond lengths (~1.76 Å) .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .
Q. How should 3-((4-Fluorophenyl)sulfonyl)piperidine hydrochloride be stored to ensure stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (N2) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the sulfonyl group can occur. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under optimal conditions .
Advanced Research Questions
Q. What reaction mechanisms govern the sulfonyl group’s reactivity in this compound?
- Mechanistic Insights :
- Oxidation : The sulfonyl group can be oxidized to sulfonic acids under strong oxidative conditions (e.g., KMnO4/H2SO4), forming intermediates for further functionalization .
- Nucleophilic Substitution : Fluorine on the aryl ring participates in SNAr reactions with amines or thiols at elevated temperatures (80–120°C), enabling derivatization .
- Computational Support : Density Functional Theory (DFT) calculations predict activation energies for sulfonyl group reactions. For example, transition states for nucleophilic substitution show energy barriers of ~25 kcal/mol .
Q. How can computational modeling optimize reaction pathways for derivative synthesis?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy pathways for sulfonyl group transformations. Transition state analysis validates feasible mechanisms .
- Docking Studies : Molecular dynamics simulations (AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Q. How can contradictory biological activity data across studies be resolved?
- Resolution Strategies :
- Purity Validation : Re-analyze batches via HPLC and LC-MS to exclude impurities (>99% purity required for pharmacological assays) .
- Stereochemical Confirmation : Compare experimental NMR/X-ray data with computational models to rule out enantiomeric interference (e.g., R vs. S configurations in chiral analogs) .
- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding assays) and cell-based functional assays (e.g., cAMP modulation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
